2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is an organic compound that features both dichlorophenoxy and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a base such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to receptors or enzymes, inhibiting their activity. The furan moiety may also play a role in the compound’s biological activity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with comparable properties.
3,4-Dichlorophenyl 2-(2,4-Dichlorophenoxy)acetate: A compound with similar chemical reactivity.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide is unique due to the presence of both dichlorophenoxy and furan groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4/c16-11-1-2-14(12(17)7-11)22-9-15(20)18-5-3-13(19)10-4-6-21-8-10/h1-2,4,6-8,13,19H,3,5,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEXMLSNSBKAJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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